2,5-二氨基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

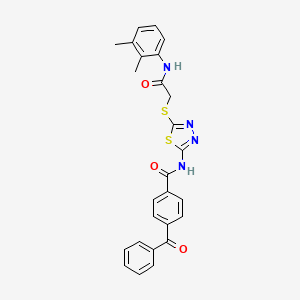

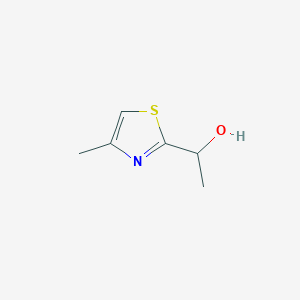

2,5-Diaminopyrimidin-4(3H)-one is a chemical compound that has been studied in the context of biochemistry, particularly in relation to the biosynthesis of riboflavin . It is involved in enzymatic reactions and has been studied in organisms such as Methanothermobacter thermautotrophicus .

Synthesis Analysis

The synthesis of 2,5-Diaminopyrimidin-4(3H)-one involves enzymatic reactions. For instance, the pyrimidine reductase of the riboflavin biosynthetic pathway, specified by the open reading frame MJ0671 of Methanocaldococcus jannaschii, was shown to catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyrimidin-4(3H)-one has been analyzed using X-ray crystallography . The folding pattern of the enzyme involved in its synthesis resembles that of dihydrofolate reductase, with the Thermotoga maritima ortholog as the most similar structure .Chemical Reactions Analysis

The chemical reactions involving 2,5-Diaminopyrimidin-4(3H)-one are primarily enzymatic in nature. The enzyme from Methanocaldococcus jannaschii catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .科学研究应用

互变异构形式和氢键相互作用

嘧啶-4-酮的衍生物,包括 2,5-二氨基嘧啶-4(3H)-酮,可以存在于不同的互变异构形式中。这些形式显著影响它们在与其他化合物的共晶体中的氢键相互作用。例如,2,6-二氨基嘧啶-4-酮,一种密切相关的化合物,已被研究其互变异构偏好及其通过氢键形成各种结构的能力 (Gerhardt, Tutughamiarso, & Bolte, 2011)。

在核黄素和 F420 生物合成中的作用

2,5-二氨基嘧啶-4(3H)-酮在某些古菌中核黄素和辅酶 F420 的生物合成途径中起着至关重要的作用。该化合物作为酶介导反应的底物,这些反应与这些生物合成过程密切相关 (Graupner, Xu, & White, 2002)。

苯并色烯并[2,3-d]嘧啶的合成

2,5-二氨基嘧啶-4(3H)-酮用于与芳香醛和萘酚的一锅三组分反应中,以合成苯并色烯并[2,3-d]嘧啶。这种合成证明了该化合物在形成复杂杂环结构方面的多功能性,这些结构在各个领域具有潜在应用 (Harutyunyan, Israyelyan, Panosyan, & Hovsepyan, 2020)。

微波辅助合成

该化合物已参与微波辅助合成,突出了其在现代、高效和环保的化学过程中的实用性。例如,2,5-二氨基嘧啶-4(3H)-酮的衍生物已通过微波辐照合成,展示了该化合物对创新合成方法的适应性 (Tu, Zhang, Xiang, Fang, & Li, 2005)。

作用机制

Target of Action

The primary target of 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase . This enzyme plays a crucial role in the riboflavin biosynthetic pathway .

Mode of Action

2,5-Diaminopyrimidin-4(3H)-one interacts with its target enzyme by binding to its active site . The enzyme then catalyzes the conversion of 2,5-Diaminopyrimidin-4(3H)-one into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This reaction involves the transfer of the pro-R hydrogen of C-4 of NADPH to C-1’ of the substrate .

Biochemical Pathways

The interaction of 2,5-Diaminopyrimidin-4(3H)-one with its target enzyme affects the riboflavin biosynthesis pathway . The conversion of 2,5-Diaminopyrimidin-4(3H)-one into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate is a key step in this pathway .

Pharmacokinetics

As a ribose 5-triphosphate compound , it is expected to be involved in metabolic reactions in organisms such as humans and mice . These properties can impact the bioavailability of 2,5-Diaminopyrimidin-4(3H)-one.

Result of Action

The molecular effect of 2,5-Diaminopyrimidin-4(3H)-one’s action is the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This compound is a crucial intermediate in the riboflavin biosynthesis pathway . On a cellular level, this can contribute to the production of riboflavin, an essential nutrient for many organisms .

Action Environment

The action, efficacy, and stability of 2,5-Diaminopyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate at which the target enzyme catalyzes the conversion of 2,5-Diaminopyrimidin-4(3H)-one . .

属性

IUPAC Name |

2,5-diamino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQSBATTZNERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide](/img/structure/B2626067.png)

![2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2626069.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2626070.png)

![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)

![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)

![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)